1-(2-Fluoroethoxy)-2-nitrobenzene
Overview
Description
Scientific Research Applications
1. Antiplasmodial Activity of Fluoroethoxy Chalcones
- Summary of Application: A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group and 2-fluoroethoxy groups were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum .
- Methods of Application: The compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
- Results or Outcomes: Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .
2. Matrix Metalloproteinase Inhibitor
- Summary of Application: The introduction of a fluorine atom into Matrix Metalloproteinase Inhibitors (MMPIs) could contribute to target binding, enhance the metabolic stability and might shift the clearance towards more renal elimination .
- Methods of Application: Two new fluorine-containing, enantiomerically pure inhibitors for MMP-2 and -9 were synthesized in a six-step sequence .
- Results or Outcomes: Both enantiomers exhibited equal inhibition potencies in the low nanomolar and subnanomolar range .
3. Electrolytes for High-Voltage Lithium-Metal Batteries
- Summary of Application: The solvent structure of electrolytes plays a critical role in the reversibility of various electrochemical energy storage systems . The study investigates the effect of the solvent structure on the interfacial reactivity and discovers the profound solvent chemistry of designed monofluoro-ether in anion-enriched solvation structures .
- Methods of Application: The interaction between Li+ and the monofluoro (−CH2F) group significantly influences the electrolyte solvation structure and promotes the monofluoro-ether-based interfacial reactions over the anion chemistry .
- Results or Outcomes: The solvent-dominant electrolyte chemistry enables a high Li Coulombic efficiency (∼99.4%) and stable Li anode cycling at a high rate (10 mA cm−2), together with greatly improved cycling stability of 4.7 V-class nickel-rich cathodes .
4. Inhibition of Parasite Growth
- Summary of Application: Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues .
- Methods of Application: The study compared the antiplasmodial activity of 2-fluoroethoxychalcones to discern the effect of the number of fluorine atoms in the fluoroethoxy group .
- Results or Outcomes: The results showed that monofluoroethoxy group is generally more effective than trifluoroethoxy group in the inhibition of parasite growth .
5. High-Performance Lithium Metal Batteries
- Summary of Application: A monofluorinated ether electrolyte with an acetal backbone was used for high-performance lithium metal batteries . The high degree of fluorination for ether electrolytes has resulted in improved cycling stability of lithium metal batteries due to stable SEI formation and good oxidative stability .
- Methods of Application: The study introduced bis(2-fluoroethoxy)methane (F2DEM) which features monofluorination of the acetal backbone . High coulombic efficiency (CE) and stable long-term cycling in Li||Cu half cells can be achieved with F2DEM even under fast Li metal plating conditions .
- Results or Outcomes: The monofluorine substitution provides improved oxidation stability compared to non-fluorinated DEM, as demonstrated in the linear sweep voltammetry (LSV) and voltage holding experiments in Li||Pt and Li||Al cells . Higher ionic conductivity compared to F5DEE is also observed due to the decreased degree of fluorination .
6. Fast-Charging Ultrahigh-Voltage Lithium Metal Batteries
- Summary of Application: A new solvent design strategy of ether monofluorination was proposed to tune the Li±anion interaction for fast-charging lithium metal batteries . The ether-based electrolyte exhibits excellent high oxidation stability due to the strong electron-withdrawing effect of F, but also has a greatly increased ionic conductivity because of reduced anion coordination .
- Methods of Application: The study introduced a unique monofluoro-ether solvent, 1,2-bis(2-fluoroethoxy) ethane (FDEE), with a single F substitution of only one β-H on each end . The charge density on ethereal oxygen atoms could be finely tuned by the monofluorination strategy .
- Results or Outcomes: The unique solvation structure enables the formation of robust and highly conductive interphases at both the Li anode and NMC811 surfaces . High Li CEs (~99.4%) and stable long-term cycling with low overpotential under ultrahigh current densities (10 mA cm−2) could be achieved for Li anode .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluoroethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYDTZLMSRNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567664 | |
Record name | 1-(2-Fluoroethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethoxy)-2-nitrobenzene | |
CAS RN |
132838-18-7 | |
Record name | 1-(2-Fluoroethoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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